3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one
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Overview
Description
3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group, cyclobutyl ring, oxadiazole ring, and pyrrolidine moiety contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclobutyl Intermediate: The synthesis begins with the preparation of the 1-(4-chlorophenyl)cyclobutyl intermediate. This can be achieved through a cyclization reaction involving 4-chlorophenylacetic acid and a suitable cyclizing agent.
Oxadiazole Ring Formation: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be accomplished by reacting the cyclobutyl intermediate with hydrazine and carbon disulfide under reflux conditions.
Pyrrolidine Addition: The final step is the addition of the pyrrolidine moiety. This can be achieved through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group on the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring and the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles or pyrrolidines.
Scientific Research Applications
3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple targets, contributing to its diverse biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)cyclobutylmethanamine
- 1-(3-Chlorophenyl)cyclobutylmethanamine
- 1-(4-Chlorophenyl)cyclopropylmethanamine
Uniqueness
Compared to similar compounds, 3-[5-[1-(4-Chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one is unique due to the presence of the oxadiazole ring and the pyrrolidine moiety. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-15-6-4-14(5-7-15)19(10-3-11-19)18-22-21-16(25-18)8-9-17(24)23-12-1-2-13-23/h4-7H,1-3,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDRKOKNBMOFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=NN=C(O2)C3(CCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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